molecular formula C13H7F5O4S B13140177 2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate

2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate

Cat. No.: B13140177
M. Wt: 354.25 g/mol
InChI Key: UFKIVDZYEFOIRJ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate is an organofluorine compound characterized by the presence of multiple fluorine atoms and a benzenesulfonate group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions to achieve the desired fluorination . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures in place to monitor the reaction parameters and product specifications .

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules. The benzenesulfonate group can participate in interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate is unique due to the combination of the fluoromethoxy group and the benzenesulfonate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H7F5O4S

Molecular Weight

354.25 g/mol

IUPAC Name

[2,3,5,6-tetrafluoro-4-(fluoromethoxy)phenyl] benzenesulfonate

InChI

InChI=1S/C13H7F5O4S/c14-6-21-12-8(15)10(17)13(11(18)9(12)16)22-23(19,20)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

UFKIVDZYEFOIRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)OCF)F)F

Origin of Product

United States

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